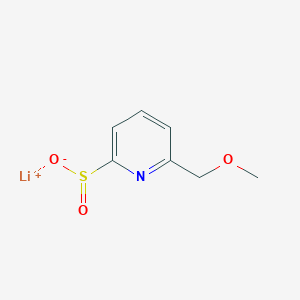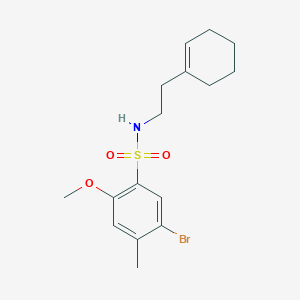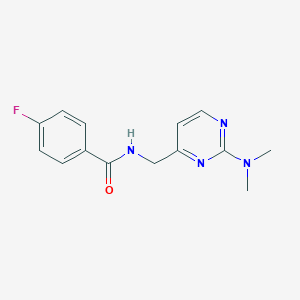![molecular formula C7H14N2O2S B2990031 [(1R,3S,4S)-2-Azabicyclo[2.2.1]heptan-3-yl]methanesulfonamide CAS No. 2402789-57-3](/img/structure/B2990031.png)
[(1R,3S,4S)-2-Azabicyclo[2.2.1]heptan-3-yl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[(1R,3S,4S)-2-Azabicyclo[2.2.1]heptan-3-yl]methanesulfonamide” is a chemical compound with the CAS Number: 2402789-57-3 . It has a molecular weight of 190.27 . The compound is stored at 4 degrees Celsius and is in powder form .
Molecular Structure Analysis
The IUPAC Name of the compound is "( (1R,3S,4S)-2-azabicyclo [2.2.1]heptan-3-yl)methanesulfonamide" . The InChI Code is “1S/C7H14N2O2S/c8-12 (10,11)4-7-5-1-2-6 (3-5)9-7/h5-7,9H,1-4H2, (H2,8,10,11)/t5-,6+,7+/m0/s1” and the InChI key is "AWKNUZWADZSBKB-RRKCRQDMSA-N" .Physical And Chemical Properties Analysis
The compound is a powder and is stored at 4 degrees Celsius . Its molecular weight is 190.27 .Mecanismo De Acción
ABT-594 works by activating nicotinic acetylcholine receptors in the central nervous system. This activation leads to the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of pain and mood.
Biochemical and Physiological Effects:
ABT-594 has been found to have a number of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-1 beta, and to increase the release of anti-inflammatory cytokines, such as IL-10. ABT-594 has also been shown to reduce the release of substance P, a neuropeptide that is involved in the transmission of pain signals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ABT-594 has a number of advantages for use in laboratory experiments. It is highly selective for nicotinic acetylcholine receptors and has a unique mechanism of action that makes it a promising candidate for the treatment of chronic pain. However, ABT-594 has a relatively short half-life and can be difficult to synthesize, which may limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on ABT-594. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the investigation of the potential use of ABT-594 in the treatment of addiction and neurological disorders. Additionally, further studies are needed to determine the long-term safety and efficacy of ABT-594 in humans.
Métodos De Síntesis
The synthesis of ABT-594 involves a multi-step process that begins with the reaction of 2,5-dimethylpyrrole with ethyl chloroformate to form the corresponding N-ethyl carbamate. This is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form the intermediate, which is then reacted with (1R,3S,4S)-3-aminocyclohexane-1-carboxylic acid to form ABT-594.
Aplicaciones Científicas De Investigación
ABT-594 has been extensively studied for its potential use as a painkiller. It has been found to be effective in the treatment of both acute and chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. ABT-594 has also been studied for its potential use in the treatment of addiction and neurological disorders.
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
[(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S/c8-12(10,11)4-7-5-1-2-6(3-5)9-7/h5-7,9H,1-4H2,(H2,8,10,11)/t5-,6+,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKNUZWADZSBKB-RRKCRQDMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(N2)CS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1[C@H](N2)CS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-3-({[(4-methylbenzoyl)oxy]imino}methyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2989955.png)

![2-Chloro-N-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]acetamide](/img/structure/B2989958.png)
![(E)-methyl 2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2989959.png)
![N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2989961.png)



![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2989967.png)

![2-(4-ethoxyphenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2989970.png)
![1,7-dimethyl-8-(3-((4-phenoxyphenyl)amino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2989971.png)